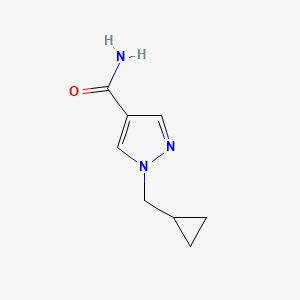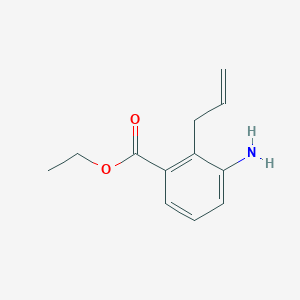
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide typically involves the reaction of undecylenic acid with dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce the final compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The process involves controlling the amounts of amine and chloroacetic acid to minimize residual content. The reaction is typically carried out in aqueous solution at controlled temperatures and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide has a wide range of scientific research applications:
Chemistry: Used as an emulsifying and dispersing agent in various chemical formulations.
Biology: Employed in biological research for its mild surfactant properties, which help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in personal care products, industrial cleaning agents, and textile processing for its antistatic and foaming properties
Mécanisme D'action
The mechanism of action of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide involves its surfactant properties. It reduces surface tension, allowing it to emulsify and disperse various substances. The compound interacts with molecular targets such as cell membranes, leading to cell lysis and protein extraction. Its antistatic properties are due to its ability to neutralize static charges on surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cocamidopropyl betaine: Another zwitterionic surfactant with similar emulsifying and foaming properties.
Lauramidopropyl betaine: Similar in structure and function, used in personal care products.
Myristamidopropyl betaine: Also a zwitterionic surfactant with comparable applications
Uniqueness
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide is unique due to its specific structure, which provides excellent emulsifying, dispersing, and antistatic properties. Its ability to reduce the irritation of other surfactants makes it particularly valuable in personal care products .
Propriétés
Numéro CAS |
98510-75-9 |
|---|---|
Formule moléculaire |
C18H36N2O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
carboxymethyl-dimethyl-[3-[[(E)-undec-2-enoyl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H34N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h11,13H,4-10,12,14-16H2,1-3H3,(H-,19,21,22,23);1H2/b13-11+; |
Clé InChI |
TZMYYOAPCCYLJP-BNSHTTSQSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
SMILES canonique |
CCCCCCCCC=CC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



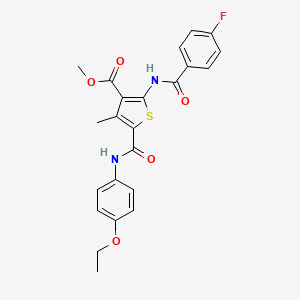
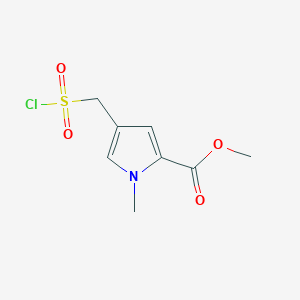


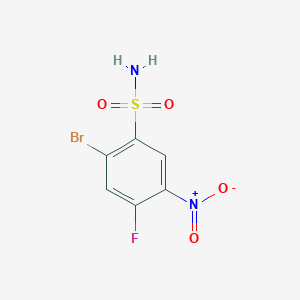
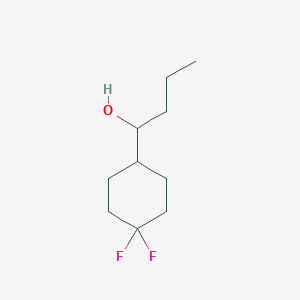


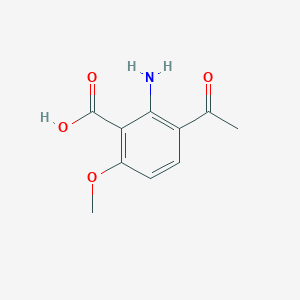
![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
